![molecular formula C15H13ClN2O B397479 1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazole CAS No. 313977-08-1](/img/structure/B397479.png)
1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazole
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Overview
Description
“1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazole” is a chemical compound with the molecular formula C15H13ClN2O . It is related to the compound “2- { [2- (4-Chlorophenoxy)ethyl]thio}-1H-benzimidazole”, which has a similar structure .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, related compounds have been synthesized through various methods. For instance, 2-substituted chiral piperazines were synthesized via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzimidazole core with a 4-chlorophenoxyethyl group attached .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 272.73 . Further physical and chemical properties were not found in the search results.Mechanism of Action
The mechanism of action of 1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazole is not fully understood. However, it has been shown to inhibit the activity of various enzymes and proteins involved in cellular processes such as DNA replication and cell division. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. It has also been shown to have neuroprotective effects and improve cognitive function in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazole in lab experiments is its broad range of biological activities. It has been shown to have potential therapeutic applications in various fields of medicine. However, one limitation is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are many future directions for the study of 1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazole. One direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the study of its potential use in combination with other therapeutic agents to enhance its efficacy. Additionally, further research is needed to fully understand its mechanism of action and to identify its potential therapeutic applications in various fields of medicine.
Synthesis Methods
The synthesis method of 1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazole involves the reaction of 4-chlorophenol with 2-bromoethylamine hydrobromide in the presence of potassium carbonate to form the intermediate 2-(4-chlorophenoxy)ethylamine. This intermediate is then reacted with o-phenylenediamine in the presence of acetic acid to form the final product, this compound.
Scientific Research Applications
1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazole has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, antiviral, and antimicrobial properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
1-[2-(4-chlorophenoxy)ethyl]benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O/c16-12-5-7-13(8-6-12)19-10-9-18-11-17-14-3-1-2-4-15(14)18/h1-8,11H,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYJHITBILJDWSS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCOC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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